molecular formula C18H21NO3S B2443337 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone CAS No. 1705223-03-5

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2443337
CAS No.: 1705223-03-5
M. Wt: 331.43
InChI Key: VYPOBZQFTPMBCK-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound that features a furan ring, a thiazepane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the furan and methoxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The furan and thiazepane rings may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone: Similar structure but lacks the methoxy group.

    1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-methoxyphenyl)ethanone: Similar structure with the methoxy group in a different position.

    1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-hydroxyphenyl)ethanone: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-6-3-2-5-14(15)13-18(20)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h2-7,11,17H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPOBZQFTPMBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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